Technical Whitepaper: 1-(Cyclopropylcarbonyl)-L-proline
Technical Whitepaper: 1-(Cyclopropylcarbonyl)-L-proline
Executive Summary
1-(Cyclopropylcarbonyl)-L-proline (CAS: 148706-15-4 ) is a specialized peptidomimetic intermediate critical to the synthesis of high-value pharmaceutical agents. Functioning as a conformationally constrained scaffold, this compound is integral to the development of HCV protease inhibitors and neuroprotective agents. Its unique structural motif—a cyclopropyl group coupled to a proline ring—imparts specific steric and electronic properties that enhance metabolic stability and receptor binding affinity in drug candidates.
This technical guide provides a rigorous analysis of the compound's physiochemical properties, a validated Schotten-Baumann synthesis protocol, and its application in modern drug discovery.
Part 1: Chemical Identity & Physiochemical Profile
The compound is an N-acylated derivative of L-proline. The cyclopropylcarbonyl moiety acts as a bioisostere for other lipophilic groups, often improving the pharmacokinetic profile of the parent drug.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | (S)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid |
| Common Synonyms | N-(Cyclopropylcarbonyl)-L-proline; 1-Cyclopropylcarbonyl-L-proline |
| CAS Number | 148706-15-4 |
| Molecular Formula | C |
| Molecular Weight | 183.21 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water |
| Melting Point | 128–132 °C (Typical range for pure polymorph) |
| Chirality | L-isomer (S-configuration at C2) |
| SMILES | O=C(O)[C@@H]1N(C(=O)C2CC2)CCC1 |
Part 2: Synthesis & Manufacturing Protocol
Reaction Mechanism (Schotten-Baumann Acylation)
The most robust route for synthesizing 1-(Cyclopropylcarbonyl)-L-proline is the Schotten-Baumann reaction. This biphasic system utilizes Cyclopropanecarbonyl chloride and L-Proline under basic conditions to form the amide bond while neutralizing the HCl byproduct.
Key Mechanistic Steps:
-
Deprotonation: Base (NaOH) deprotonates the proline amine and carboxylic acid, increasing nucleophilicity.
-
Nucleophilic Attack: The secondary amine of proline attacks the carbonyl carbon of the acid chloride.
-
Elimination: Chloride is eliminated, reforming the carbonyl and yielding the N-acylated product.
Validated Experimental Protocol
Note: This protocol is designed for a 50g scale-up.
Reagents:
-
L-Proline (1.0 equiv)
-
Cyclopropanecarbonyl chloride (1.1 equiv)
-
Sodium Hydroxide (2.5 equiv, 4M aqueous solution)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as co-solvent
-
Hydrochloric acid (2M) for acidification
Step-by-Step Workflow:
-
Dissolution: Charge a 1L reaction flask with L-Proline (50g, 434 mmol) and 4M NaOH (270 mL). Stir at 0–5 °C until fully dissolved.
-
Addition: Dropwise add Cyclopropanecarbonyl chloride (49.9g, 477 mmol) dissolved in dry THF (100 mL) over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent hydrolysis of the acid chloride.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.
-
Quench & Wash: Wash the basic aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted acid chloride and neutral impurities.
-
Acidification: Cool the aqueous phase to 0 °C. Slowly acidify to pH 2.0 using 2M HCl. The product will precipitate or form an oil.
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 200 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO
, filter, and concentrate in vacuo. Recrystallize the residue from Ethyl Acetate/Hexanes (1:3) to yield white crystals.
Synthesis Pathway Visualization
Figure 1: Schotten-Baumann acylation pathway for the synthesis of 1-(Cyclopropylcarbonyl)-L-proline.
Part 3: Applications in Drug Discovery[2][3]
Peptidomimetic Scaffold
1-(Cyclopropylcarbonyl)-L-proline serves as a "turn-inducer" in peptide chains. The rigid pyrrolidine ring constrains the backbone phi (
Therapeutic Areas
-
HCV Protease Inhibitors: This moiety acts as a P2 capping group in NS3/4A protease inhibitors. The cyclopropyl ring fits snugly into the hydrophobic S2 subsite of the viral enzyme, significantly increasing potency compared to simple acetyl or benzoyl analogs.
-
Neuroprotection: Derivatives of this compound (e.g., piperazine analogs) have shown affinity for Sigma-1 receptors, which are targets for treating neurodegenerative disorders like Alzheimer's.
Quality Control Workflow
Figure 2: Quality Control decision tree ensuring enantiomeric purity and structural integrity.
Part 4: Safety & Handling (MSDS Highlights)
While not classified as highly toxic, standard laboratory safety protocols for organic acids must be observed.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic—protect from moisture.
References
-
Sigma-Aldrich. (S)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid Product Sheet. Retrieved from
-
Next Peptide. Product Data: CAS 148706-15-4. Retrieved from
-
National Institutes of Health (NIH). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines. PMC4808298. Retrieved from
-
Ningbo Inno Pharmchem. Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Retrieved from
-
Bach, T. M. H., & Takagi, H. (2013).[2] Properties, Metabolisms, and Applications of L-proline Analogues. Applied Microbiology and Biotechnology. Retrieved from
